molecular formula C6H9F2NO B2754049 4-(Difluoromethyl)-4-methylpyrrolidin-2-one CAS No. 2361643-93-6

4-(Difluoromethyl)-4-methylpyrrolidin-2-one

Cat. No.: B2754049
CAS No.: 2361643-93-6
M. Wt: 149.141
InChI Key: AXUWAPIMIUEVCV-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)-4-methylpyrrolidin-2-one” likely belongs to the class of organic compounds known as pyrrolidinones . Pyrrolidinones are compounds containing a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom, one ketone group, and three carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the difluoromethyl group could enhance the lipophilicity and metabolic stability of the compound, which are critical considerations in the field of medication design .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Fluoropyrrolidine derivatives, closely related to 4-(Difluoromethyl)-4-methylpyrrolidin-2-one, serve as valuable synthons in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase IV inhibitors. These compounds are synthesized through double fluorination processes and can be transformed into various useful intermediates like carboxamides and carbonitriles, showcasing their importance in the development of new pharmaceuticals (Singh & Umemoto, 2011).

Material Science and Electrochemistry

In the realm of material science and electrochemistry, mixtures of ionic liquid and organic carbonate, which can be related to pyrrolidinium derivatives, have shown improved safety and performance for rechargeable lithium batteries. These mixtures offer enhanced thermal stability, ionic conductivity, and electrochemical stability, making them suitable for high-performance energy storage applications (Kühnel et al., 2011).

Organic Synthesis

In organic synthesis, pyrrolidin-2-one derivatives have been utilized for dynamic kinetic resolution processes, enabling the synthesis of enantiomerically enriched compounds. This application underscores the compound's role in facilitating asymmetric synthesis and producing chiral molecules, essential for various chemical industries (Koszelewski et al., 2009).

Environmental Applications

Derivatives of pyrrolidinium have also found applications in environmental science, particularly in the efficient removal of organic pollutants from aqueous media. Newly synthesized magnetic nanocomposites based on polypyrrole and carbon nanotubes have demonstrated high adsorption capacity and catalytic activity for dye removal, presenting a promising approach for wastewater treatment (Li et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(Difluoromethyl)-4-methylpyrrolidin-2-one”. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on “4-(Difluoromethyl)-4-methylpyrrolidin-2-one” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for instance, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

4-(difluoromethyl)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c1-6(5(7)8)2-4(10)9-3-6/h5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUWAPIMIUEVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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